molecular formula C15H14F2N2O3S B2404549 N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide CAS No. 1351652-21-5

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

Cat. No. B2404549
M. Wt: 340.34
InChI Key: TVNQKKBGWOLTAR-UHFFFAOYSA-N
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Description

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide, also known as DFP-10825, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide involves the reaction of 2,5-difluoroaniline with 2-bromo-2-(thiophen-2-yl)acetic acid to form the intermediate, N-(2,5-difluorophenyl)-2-(2-bromo-2-(thiophen-2-yl)ethyl)aniline. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide.

Starting Materials
2,5-difluoroaniline, 2-bromo-2-(thiophen-2-yl)acetic acid, oxalyl chloride, triethylamine

Reaction
Step 1: React 2,5-difluoroaniline with 2-bromo-2-(thiophen-2-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2,5-difluorophenyl)-2-(2-bromo-2-(thiophen-2-yl)ethyl)aniline., Step 2: Dissolve the intermediate in dry dichloromethane and add oxalyl chloride dropwise while stirring. Add triethylamine to the reaction mixture to neutralize the hydrogen chloride gas that is produced. Stir the reaction mixture for several hours until the reaction is complete., Step 3: Filter the reaction mixture to remove the triethylamine hydrochloride salt and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography using a suitable solvent system to obtain the final product, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide.

Mechanism Of Action

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide exerts its effects by binding to and inhibiting specific proteins involved in disease processes. The exact mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is not fully understood, but it is known to inhibit the activity of key enzymes involved in cancer cell proliferation, inflammation, and neuronal signaling. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has also been shown to modulate the expression of various genes involved in these processes, which further contributes to its therapeutic potential.

Biochemical And Physiological Effects

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide inhibits cell proliferation and induces apoptosis, which leads to the death of cancer cells. In inflammation, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide reduces the production of pro-inflammatory cytokines, which contributes to the resolution of inflammation. In neurological disorders, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide improves neuronal signaling and promotes neuronal survival, which can lead to improved neurological function.

Advantages And Limitations For Lab Experiments

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has several advantages for use in lab experiments. It has a high selectivity for its target proteins, which means that it can be used to study specific disease processes without affecting other cellular processes. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide also has a low toxicity profile, which makes it safe for use in in vitro and in vivo studies. However, one limitation of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide is its limited solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide. One potential application is in the development of cancer therapies, where N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be used as a targeted therapy for specific types of cancer. Another potential application is in the treatment of inflammation, where N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be used to reduce the production of pro-inflammatory cytokines. In addition, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide could be studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further research is needed to fully understand the potential of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide for these applications.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has been studied extensively for its potential therapeutic applications. In preclinical studies, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and improving neurological function. N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has also been shown to have a high selectivity for its target proteins, which makes it a promising candidate for drug development. In addition, N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide has a low toxicity profile, which further supports its potential as a therapeutic agent.

properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-(2-hydroxy-2-thiophen-2-ylpropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O3S/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-7-9(16)4-5-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNQKKBGWOLTAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=CC(=C1)F)F)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(thiophen-2-yl)propyl)oxalamide

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